molecular formula C5H6N4O4 B14439795 1,5-Dimethyl-3,4-dinitropyrazole CAS No. 76368-86-0

1,5-Dimethyl-3,4-dinitropyrazole

Cat. No.: B14439795
CAS No.: 76368-86-0
M. Wt: 186.13 g/mol
InChI Key: OPCCXVZQEQAIDR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,4-dinitropyrazole is a chemical compound belonging to the class of nitropyrazoles It is characterized by the presence of two nitro groups (-NO2) attached to the pyrazole ring, along with two methyl groups (-CH3) at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3,4-dinitropyrazole typically involves the nitration of 1,5-dimethylpyrazole. One common method includes the following steps :

    Nitration of 1,5-Dimethylpyrazole: The starting material, 1,5-dimethylpyrazole, is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups at the 3 and 4 positions of the pyrazole ring.

    Purification: The crude product is purified by recrystallization from suitable solvents to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3,4-dinitropyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups in this compound can be substituted by nucleophiles such as S-, O-, and N-nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products with substituted nucleophiles at the 3-position.

    Reduction: 1,5-Dimethyl-3,4-diaminopyrazole.

    Oxidation: 1,5-Dimethyl-3,4-dicarboxypyrazole.

Scientific Research Applications

1,5-Dimethyl-3,4-dinitropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3,4-dinitropyrazole in energetic materials involves the rapid decomposition of the nitro groups, releasing a large amount of energy. This decomposition is initiated by external stimuli such as heat or shock, leading to the formation of nitrogen gas and other byproducts .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dinitropyrazole: Similar structure but lacks the methyl groups at the 1 and 5 positions.

    1,3-Dimethyl-4,5-dinitropyrazole: Different positions of the nitro groups.

    1,5-Dimethyl-3,5-dinitropyrazole: Different positions of the nitro groups.

Uniqueness

1,5-Dimethyl-3,4-dinitropyrazole is unique due to the specific arrangement of the nitro and methyl groups, which imparts distinct chemical and physical properties. This arrangement enhances its stability and energetic performance compared to other nitropyrazoles .

Properties

IUPAC Name

1,5-dimethyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-3-4(8(10)11)5(9(12)13)6-7(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCCXVZQEQAIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396295
Record name 1,5-dimethyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76368-86-0
Record name 1,5-dimethyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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